3-(Dimethylamino)-2-phenoxyacrylaldehyde
Description
3-(Dimethylamino)-2-phenoxyacrylaldehyde (CAS: Not explicitly provided in evidence) is an α,β-unsaturated aldehyde featuring a dimethylamino group at the 3-position and a phenoxy substituent at the 2-position of the acrylaldehyde backbone. This compound belongs to a class of reactive aldehydes with applications in organic synthesis and medicinal chemistry, particularly as intermediates for heterocyclic compounds or bioactive molecules. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (phenoxy) groups, influencing its electronic properties and reactivity in condensation reactions .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2-phenoxyprop-2-enal |
InChI |
InChI=1S/C11H13NO2/c1-12(2)8-11(9-13)14-10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
PVACQTDAHXFXHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The phenoxy group in the target compound enhances resonance stabilization compared to chlorophenyl (electron-withdrawing) or thienyl (electron-rich) substituents, affecting reactivity in nucleophilic additions .
- Steric Hindrance: The phenoxy group at C2 may impose greater steric bulk than smaller substituents (e.g., Cl or thienyl), influencing regioselectivity in cyclization reactions.
Pharmacological Profiles
Insights :
- Target Compound: No direct bioactivity data is provided in the evidence.
- Substituent Impact: Chlorine substitution (as in ) may enhance lipophilicity and CNS penetration, whereas phenoxy groups could favor interactions with aromatic residues in enzymes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Dimethylamino)-2-phenoxyacrylaldehyde, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves condensation reactions between dimethylamine derivatives and phenoxy-substituted precursors. For example, photocyclization of intermediates like 3-(dimethylamino)benzaldehyde derivatives under UV light (365 nm) has been reported for analogous aldehydes . Optimization includes varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature (60–100°C). Yield improvements (from ~40% to 70%) are achieved by controlling stoichiometry and purging oxygen to prevent aldehyde oxidation .
Q. How is this compound characterized spectroscopically to confirm its structure?
- Methodology : Use a combination of:
- 1H/13C NMR : Identify peaks for the aldehyde proton (~9.8–10.2 ppm), dimethylamino group (singlet at ~2.2–2.5 ppm), and aromatic protons from the phenoxy moiety (6.5–7.5 ppm).
- IR Spectroscopy : Confirm C=O stretch (1680–1720 cm⁻¹) and N–CH3 vibrations (2800–2850 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 220.1218 (calculated for C₁₁H₁₃NO₂) .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodology : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the aldehyde group and photodegradation. Purity (>95%) should be confirmed via HPLC before long-term storage .
Q. How does the dimethylamino group influence the compound’s solubility and reactivity?
- Methodology : The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its basicity. Reactivity studies (e.g., nucleophilic addition to the aldehyde) show accelerated kinetics compared to non-aminated analogs, attributed to electron-donating effects stabilizing transition states .
Q. What are the safety and handling protocols for this compound?
- Methodology : Use PPE (gloves, goggles) in a fume hood. Toxicity data are limited, but analogous aldehydes are irritants. Perform acute toxicity assays (e.g., OECD 423) and monitor for respiratory/cutaneous irritation during handling .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare activation energies for additions (e.g., Grignard reagents) with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activities of structurally similar aldehydes?
- Methodology : Conduct meta-analysis of existing data (e.g., IC₅₀ values for enzyme inhibition) while controlling variables like assay conditions (pH, temperature) and purity. Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How does the phenoxy moiety affect the compound’s photostability under UV exposure?
- Methodology : Perform accelerated degradation studies using UV lamps (254–365 nm) and monitor degradation via HPLC. Compare with analogs lacking the phenoxy group. Quantum yield calculations can quantify photodegradation rates .
Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions?
- Methodology : Oxidative degradation (e.g., H₂O₂ exposure) likely forms carboxylic acid derivatives, while hydrolysis (acidic/basic conditions) may cleave the acrylaldehyde bond. Track intermediates using LC-MS and propose pathways via isotopic labeling .
Q. Can this compound serve as a ligand in metal-catalyzed asymmetric synthesis?
- Methodology : Screen coordination with transition metals (e.g., Pd, Rh) using UV-Vis and NMR titration. Test catalytic efficiency in asymmetric aldol reactions, comparing enantiomeric excess (ee) with chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
